
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a quinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory activity of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound has potent anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory activity, which may have potential therapeutic applications in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, the development of analogs of this compound may lead to the discovery of even more potent therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 6-fluoro-3-nitroquinoline with p-toluidine in the presence of palladium on carbon catalyst to form 6-fluoro-3-(p-tolylamino) quinoline. The next step involves the reaction of this intermediate compound with tosyl chloride in the presence of triethylamine to form the final product, this compound.
Applications De Recherche Scientifique
The potential of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine as a therapeutic agent has been explored in various scientific studies. One study showed that this compound has potent anti-tumor activity against human hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated that this compound has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propriétés
IUPAC Name |
6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIYVRRLLPMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2910714.png)
![Tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2910715.png)

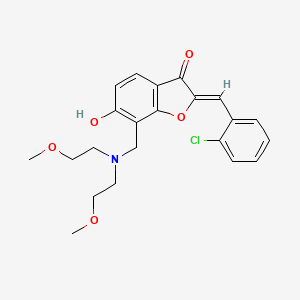
![3-[(2,2-Dimethyloxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2910718.png)
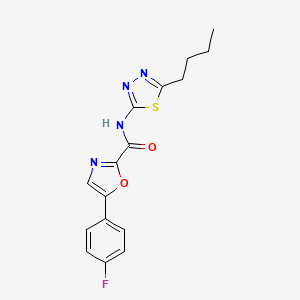
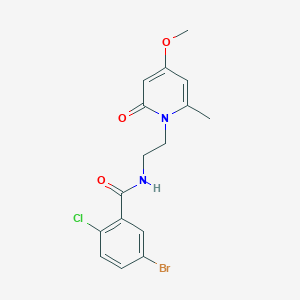
![3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910724.png)
![Tricyclo[4.4.0.03,8]decan-2-amine;hydrochloride](/img/structure/B2910727.png)
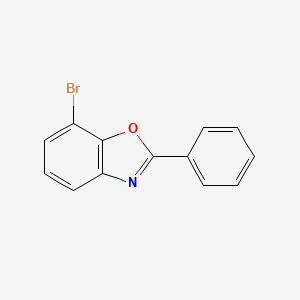
![3-(Cyclopropylmethyl)-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2910730.png)
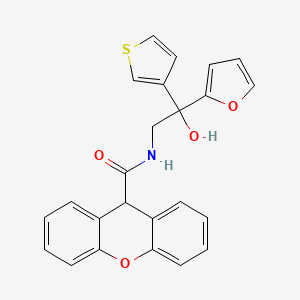
![N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride](/img/structure/B2910734.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)